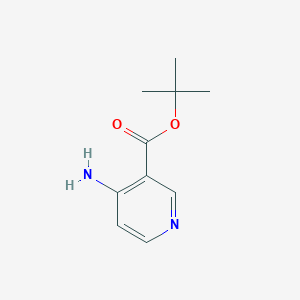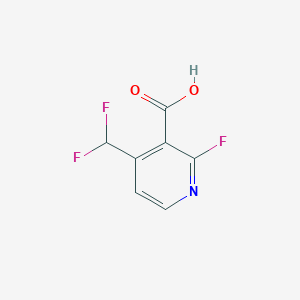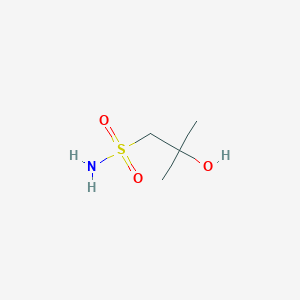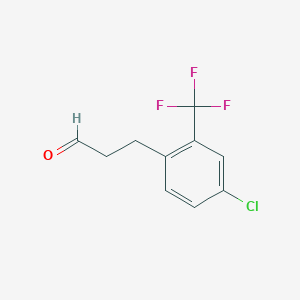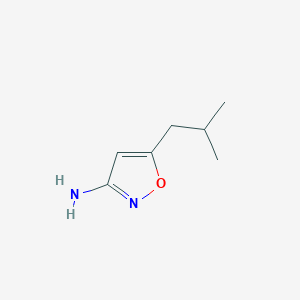
5-Isobutylisoxazol-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isobutylisoxazol-3-ylamine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutylisoxazol-3-ylamine typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the reaction of oximes with alkynes in the presence of an oxidizing agent such as sodium hypochlorite and triethylamine . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by treatment with aldehydes, molecular iodine, and hydroxylamine .
Industrial Production Methods
Industrial production of isoxazoles often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Isobutylisoxazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitrile oxide intermediates, while substitution reactions can yield a variety of functionalized isoxazole derivatives .
Scientific Research Applications
5-Isobutylisoxazol-3-ylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Isobutylisoxazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
3-Isobutylisoxazol-5-amine: Similar in structure but with different functional groups.
(5-Isobutylisoxazol-3-yl)methanamine: Another isoxazole derivative with a methanamine group.
Uniqueness
5-Isobutylisoxazol-3-ylamine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5-(2-methylpropyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C7H12N2O/c1-5(2)3-6-4-7(8)9-10-6/h4-5H,3H2,1-2H3,(H2,8,9) |
InChI Key |
VRIWJGBNCGBJMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-methoxy-3-(piperazin-1-yl)phenyl]-3-methyl-4-(pyridin-4-yl)benzamide hydrochloride](/img/structure/B13573806.png)
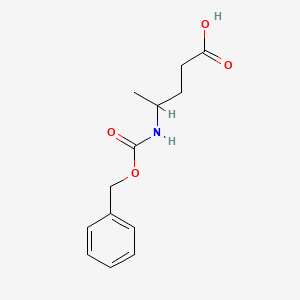
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile](/img/structure/B13573816.png)
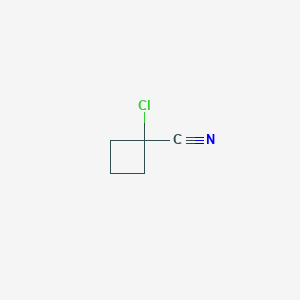
![5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol](/img/structure/B13573838.png)
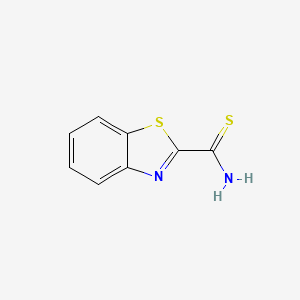
![Tert-butyl4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13573854.png)
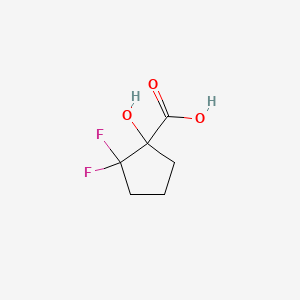
![2-[(Tert-butoxy)carbonyl]-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylicacid](/img/structure/B13573857.png)
![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13573861.png)
